molecular formula C12H9FN4O B7459508 3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole

3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole

Cat. No. B7459508
M. Wt: 244.22 g/mol
InChI Key: SRFAZLNYPZYTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a molecular formula of C11H8FN5O and a molecular weight of 241.22 g/mol. This compound has attracted attention due to its potential use in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been found to activate the opioid receptors, which are involved in the regulation of pain.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess antitumor and antimicrobial properties. This compound has been studied for its potential use in the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole in lab experiments include its potential use in the development of new drugs and therapies. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to possess antitumor and antimicrobial properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole. One direction is the development of new drugs and therapies based on the properties of this compound. Another direction is the investigation of its potential use in the treatment of various diseases and conditions. Further research is also needed to fully understand its mechanism of action and potential toxicity. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound are also needed to determine its efficacy and safety.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole involves the reaction of 4-fluorobenzohydrazide and 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrazine hydrate to obtain 3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole.

Scientific Research Applications

3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole has potential applications in scientific research. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been found to possess antitumor and antimicrobial properties. This compound has been studied for its potential use in the development of new drugs and therapies.

properties

IUPAC Name

3-(4-fluorophenyl)-5-(1-methylpyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O/c1-17-7-6-10(15-17)12-14-11(16-18-12)8-2-4-9(13)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFAZLNYPZYTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-5-(1-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole

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